molecular formula C26H29N3O4 B4016806 5-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide

5-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide

Cat. No. B4016806
M. Wt: 447.5 g/mol
InChI Key: IELBPIQZIPCVHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 5-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide involves complex organic synthesis techniques. One method includes the condensation of specific benzene derivatives with morpholine and other reactants, showcasing a detailed step-by-step procedure to obtain the desired compound with precise control over the molecular structure (Lu et al., 2017).

Molecular Structure Analysis

The molecular structure of closely related compounds has been determined using techniques such as crystal X-ray diffraction. These studies provide insights into the crystal system, space group, and lattice parameters, enabling a deep understanding of the compound's geometric configuration (Şahin et al., 2011).

Chemical Reactions and Properties

Benzamide derivatives, including compounds with morpholinyl groups, exhibit a range of chemical reactions due to their active functional groups. These reactions can lead to the formation of compounds with significant gastrokinetic activity and provide insights into the structure-activity relationships that influence their chemical behavior (Kato et al., 1992).

properties

IUPAC Name

5-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-(4-methylphenyl)-2-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O4/c1-17-6-8-18(9-7-17)27-24(30)22-16-19(10-11-23(22)28-12-14-33-15-13-28)29-25(31)20-4-2-3-5-21(20)26(29)32/h6-11,16,20-21H,2-5,12-15H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELBPIQZIPCVHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)N3C(=O)C4CCCCC4C3=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-(4-methylphenyl)-2-morpholin-4-ylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide
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5-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide
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5-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide
Reactant of Route 4
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5-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide
Reactant of Route 5
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5-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide
Reactant of Route 6
Reactant of Route 6
5-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide

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